molecular formula C23H15FN6O B2532910 3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891119-39-4

3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B2532910
CAS No.: 891119-39-4
M. Wt: 410.412
InChI Key: JEDOWAZAXCIEQE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a phenyl ring linked to a 3-fluorobenzamide moiety. Its molecular formula is C₂₄H₁₆FN₆O, with a molecular weight of 429.42 g/mol (estimated).

Properties

IUPAC Name

3-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN6O/c24-18-7-1-5-16(12-18)23(31)26-19-8-2-4-15(13-19)20-9-10-21-27-28-22(30(21)29-20)17-6-3-11-25-14-17/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDOWAZAXCIEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazinone Core: Starting with a suitable pyridine derivative, the pyridazinone core is synthesized through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the synthesized intermediate with benzamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation with N-bromosuccinimide (NBS) or chlorination with thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound integrates fluorine, pyridine, triazole, and pyridazine moieties, making it a versatile candidate for research in medicinal chemistry and pharmaceutical applications.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects, particularly in the following areas:

  • Anti-cancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The interaction of this compound with specific molecular targets may inhibit tumor growth and proliferation.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. Studies focusing on its mechanism of action could reveal insights into its efficacy as an anti-inflammatory agent.
  • Antimicrobial Activity : Preliminary studies have shown that related compounds possess antimicrobial properties. Investigating the biological activity of this compound could lead to the development of new antimicrobial agents.

Biochemical Probes

The compound can serve as a biochemical probe to study various biological pathways. Its structural characteristics allow it to interact with specific enzymes or receptors, potentially leading to the modulation of biological processes. This application is significant for understanding disease mechanisms and developing targeted therapies.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. This application is crucial for drug discovery and materials science.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with [1,2,4]Triazolo[4,3-b]pyridazine Core

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
  • Structure : Methyl acetamide substituent instead of fluorobenzamide.
  • Activity : Inhibits Lin-28/let-7 interaction, promoting differentiation of cancer stem cells (CSCs) and reducing tumorsphere formation .
  • Key Difference : The absence of fluorine and substitution with a methyl group may reduce target affinity compared to the fluorinated analog.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
  • Structure : Methyl group on the triazolopyridazine core; benzamide lacks fluorine.
  • Activity : Exhibits moderate antimicrobial activity .
  • Key Difference : Fluorine in the target compound may enhance hydrophobic interactions with target proteins, improving potency.
2-(2-Chlorophenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide (CAS 1058194-28-7)
  • Structure : Chlorophenyl acetamide substituent.
  • Molecular Weight : 440.9 g/mol (vs. 429.42 g/mol for the target compound) .
  • Key Difference : Chlorine’s larger size and polarizability may alter binding kinetics compared to fluorine.

Functional Group Variations

Sulfonamide Derivatives
  • Example: 5-Ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide (CAS 891107-78-1) Structure: Thiophene sulfonamide substituent. Molecular Weight: 462.6 g/mol .
Trifluoromethyl Substitutions
  • Example : N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide
    • Structure : Trifluoromethyl group on the triazolopyridazine core.
    • Synthesis : Prepared via visible-light-mediated radical coupling .
    • Key Difference : Trifluoromethyl groups enhance metabolic stability but may introduce steric hindrance.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
Target Compound 429.42 ~3.5 <10 (aqueous)
C1632 336.36 ~2.8 ~50 (aqueous)
CAS 1058194-28-7 440.90 ~4.1 <5 (aqueous)

Biological Activity

3-fluoro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H14FN5O
  • Molecular Weight : 325.33 g/mol

The structure includes a fluoro group and a triazole moiety, which are known to enhance biological activity in various compounds.

Anticancer Properties

Research has indicated that compounds containing triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that triazole-based compounds can induce apoptosis in cancer cells through various pathways. A notable study reported that derivatives similar to this compound demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against various human malignant cell lines .

Cell Line IC50 (μM) Reference
MCF-727.3
HCT-1166.2
T47D43.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Triazole derivatives are known for their antifungal and antibacterial properties. A study focusing on related triazole compounds reported varying degrees of activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) of similar compounds was found to be effective against strains such as Staphylococcus aureus and Candida albicans, showcasing the potential of these compounds in treating infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been identified as selective inhibitors of MET kinase, which is involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

Study on Anticancer Activity

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyridazine derivatives and assessed their anticancer activity against various cell lines. The study revealed that modifications to the triazole ring significantly influenced the potency of these compounds against cancer cells .

Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of triazole-based compounds against clinical isolates. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

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